molecular formula C22H16FNO4 B1390372 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid CAS No. 1185296-60-9

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid

Cat. No.: B1390372
CAS No.: 1185296-60-9
M. Wt: 377.4 g/mol
InChI Key: WSVXSPJFKVBMET-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid belongs to the class of Fmoc-protected aromatic amino acid derivatives. Its molecular architecture consists of a benzoic acid backbone substituted with a fluorine atom at the 5-position and a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the 2-position . The Fmoc moiety acts as a protective group for the amine functionality, a critical feature in solid-phase peptide synthesis (SPPS).

The IUPAC name, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluorobenzoic acid , reflects this substitution pattern. The numbering begins at the carboxylic acid group (position 1), with the fluorine atom at position 5 and the Fmoc-protected amine at position 2 (Figure 1).

Property Value
Molecular Formula C₂₂H₁₆FNO₄
Molecular Weight 377.38 g/mol
SMILES O=C(O)C1=CC(F)=CC=C1NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O
InChIKey AEVIHEHFBRTKJY-UHFFFAOYSA-N

Table 1: Key molecular properties of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this specific compound are not publicly available, insights can be drawn from structurally related Fmoc-protected benzoic acid derivatives. For example, 2-amino-5-fluorobenzoic acid (the unprotected precursor) forms centrosymmetric dimers via O–H⋯O hydrogen bonds, as revealed by X-ray diffraction. The fluorine atom participates in weak intermolecular interactions, such as N–H⋯F and F⋯F contacts, which stabilize the crystal lattice.

In Fmoc-protected analogs like Fmoc-3-Abz-OH , the fluorenyl group introduces steric bulk, altering packing arrangements compared to unprotected derivatives. These compounds often exhibit π-π stacking between aromatic rings and hydrogen bonding involving the carbonyl groups. Computational models suggest that the Fmoc group in the title compound adopts a planar conformation, minimizing steric clashes with the benzoic acid moiety.

Comparative Analysis with Related Fmoc-Protected Benzoic Acid Derivatives

The positional isomerism of fluorine and Fmoc groups significantly influences physicochemical properties:

Compound Substituent Positions Hydrogen Bonding Solubility in DMF
2-{[(Fmoc)amino]-5-fluorobenzoic acid 2-Fmoc, 5-F Intra: N–H⋯O; Inter: O–H⋯O, F⋯F 25 mg/mL
Fmoc-2-amino-4-fluorobenzoic acid 2-Fmoc, 4-F Intra: N–H⋯O; Inter: C–H⋯π 18 mg/mL
Fmoc-3-Abz-OH 3-Fmoc Inter: O–H⋯O, π-π stacking 30 mg/mL

Table 2: Comparative analysis of Fmoc-protected benzoic acid derivatives.

The 5-fluoro substitution in the title compound enhances electronegativity at the aromatic ring, increasing dipole moments compared to 4-fluoro analogs. This difference impacts reactivity in peptide coupling reactions, where electron-withdrawing groups accelerate amide bond formation.

Tautomeric Forms and Conformational Stability

Tautomerism is not observed in this compound due to the absence of enolizable protons adjacent to the carboxylic acid or amine groups. However, conformational flexibility arises from:

  • Rotation of the Fmoc group : The fluorenylmethyloxycarbonyl moiety can rotate around the C–O bond, adopting syn or anti orientations relative to the benzoic acid group. Density functional theory (DFT) calculations indicate the syn conformation is energetically favored by 2.1 kcal/mol due to reduced steric hindrance.
  • Planarity of the aromatic system : The fluorine atom’s electronegativity enhances ring planarity, stabilizing resonance interactions between the carboxylic acid and the aromatic π-system.

These conformational features are critical in solid-phase synthesis, where steric accessibility of the amine group determines coupling efficiency.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVXSPJFKVBMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block in the study of protein interactions and functions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during reactions, allowing for selective modifications. The fluorobenzoic acid moiety can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Positional Isomers

  • 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid (CAS: 176442-21-0): Differs in the substituent position (3-amino vs. 2-amino) and substituent type (hydroxyl vs. fluorine at the 5-position). Molecular Weight: 375.38 g/mol; Purity: ≥97% .
  • 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-isobutoxybenzoic acid (Compound 1b): Features an isobutoxy group at the 3-position instead of fluorine. The bulkier isobutoxy group may sterically hinder coupling reactions in SPPS but increases solubility in organic solvents. Synthesized with 85% yield using Fmoc-Cl in tetrahydrofuran .

Heterocyclic Analogues

  • 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylthiophene-3-carboxylic acid (CAS: 1340291-71-5): Replaces the benzene ring with a thiophene ring, introducing sulfur-mediated electronic effects. Molecular Weight: 379.43 g/mol; used in specialized peptidomimetics targeting sulfur-interacting enzymes .

Electronic and Steric Effects of Substituents

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties Reference
2-{Fmoc-amino}-5-fluorobenzoic acid F (5) 357.34 High lipophilicity; SPPS compatibility
3-{Fmoc-amino}-5-hydroxybenzoic acid OH (5) 375.38 Hydrogen-bond donor; lower lipophilicity
4-{Fmoc-amino}-5-fluoro-2-isopropoxy F (5), O-iPr (2) 443.44 Steric hindrance; moderate yield (85%)
2-{Fmoc-amino}benzoic acid None (unsubstituted) 329.36 Baseline reactivity; broad applicability

Key Findings:

  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity increases the acidity of the adjacent carboxylic acid (pKa ~2.5–3.0), enhancing water solubility at physiological pH compared to hydroxyl derivatives (pKa ~4.5–5.0) .
  • Steric Effects : Bulky groups (e.g., isobutoxy, tert-butoxy) reduce reaction efficiency in SPPS but improve resistance to enzymatic degradation in bioactive peptides .

Spectroscopic Characterization

  • ¹H NMR : Fmoc-protected compounds exhibit characteristic aromatic proton signals at δ 7.2–7.8 ppm for the fluorene moiety and δ 4.2–4.4 ppm for the methylene group adjacent to the carbonate .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺ = 611 for a tert-butoxy derivative) confirm successful synthesis .

Biological Activity

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid (commonly referred to as Fmoc-5-FBA) is a compound that has garnered attention in biochemical research due to its structural properties and potential biological activities. This article reviews the biological activity of Fmoc-5-FBA, including its applications in medicinal chemistry, enzymatic inhibition, and genetic studies.

Chemical Structure and Properties

Fmoc-5-FBA has the following chemical formula and properties:

  • Chemical Formula : C₁₉H₁₈FNO₃
  • Molecular Weight : 321.35 g/mol
  • CAS Number : 1483389-52-1

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis, enhancing its utility in various biochemical applications.

The biological activity of Fmoc-5-FBA is primarily attributed to its ability to interact with specific biological targets. It has been shown to act as an inhibitor in various enzymatic pathways, particularly those involving amino acid metabolism.

Enzymatic Inhibition

Research indicates that Fmoc-5-FBA can inhibit enzymes involved in the tryptophan biosynthetic pathway. Specifically, it acts as a toxic antimetabolite against yeast strains deficient in tryptophan synthesis, allowing for selective growth conditions in genetic studies. This property makes it valuable for counterselection in yeast genetic manipulations, particularly with the TRP1 marker .

Case Study: Inhibition of Tryptophan Pathway

A study by Toyn et al. (2000) demonstrated that Fmoc-5-FBA effectively inhibits the tryptophan biosynthetic pathway in Saccharomyces cerevisiae. The researchers found that strains lacking the TRP1 gene could grow in the presence of Fmoc-5-FBA, indicating that the compound's inhibitory effects are specific to certain metabolic pathways .

Strain Type Growth on Fmoc-5-FBA TRP1 Status
TRP1+NoWild-type
TRP1−YesMutant

Pharmacological Applications

Fmoc-5-FBA's structural characteristics allow it to serve as a building block in the synthesis of various bioactive compounds. Its derivatives have been explored for potential therapeutic applications, including:

  • Anticancer Agents : Compounds derived from Fmoc-5-FBA have shown promise in preclinical studies as potential anticancer agents due to their ability to inhibit specific cancer-associated pathways.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for further development as antibiotic agents.

Toxicity and Safety Profile

While Fmoc-5-FBA is useful in research and potential therapeutic applications, it is classified as an irritant. Proper handling procedures should be followed to mitigate exposure risks during laboratory use .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid?

  • Methodology : Synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. Key steps include:

Amino Protection : React the free amine with Fmoc-Cl (Fmoc-chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane (DCM) at 0–25°C .

Carboxylic Acid Activation : Use coupling agents like HATU or DCC to facilitate amide bond formation if further derivatization is required.

Deprotection : Remove the Fmoc group with 20% piperidine in DMF, followed by purification via reverse-phase HPLC .

  • Validation : Confirm structure using 1H^1H/13C^{13}C-NMR and MALDI-TOF mass spectrometry .

Q. What safety precautions are critical when handling this compound?

  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and degradation .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may decompose the Fmoc group, releasing toxic fumes .

Q. How is the compound purified after synthesis?

  • Techniques :

  • Liquid-Liquid Extraction : Separate impurities using ethyl acetate and brine.
  • Column Chromatography : Use silica gel with gradients of DCM/methanol.
  • HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can researchers troubleshoot unexpected byproducts during Fmoc-mediated synthesis?

  • Root Causes :

  • Incomplete Deprotection : Residual piperidine or inadequate reaction time may leave Fmoc groups intact. Verify deprotection efficiency via TLC or LC-MS .
  • Side Reactions : Fluorine substituents may participate in unintended electrophilic substitutions. Monitor reaction progress using 19F^{19}F-NMR .
    • Mitigation : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of Fmoc-Cl) and use scavengers like triethylsilane to suppress side reactions .

Q. What analytical methods resolve discrepancies in spectral data for structural confirmation?

  • Multi-Technique Approach :

NMR : Compare 1H^1H-NMR chemical shifts of the fluorine-substituted aromatic ring (δ 7.2–8.1 ppm) and Fmoc methylene protons (δ 4.2–4.4 ppm) with literature .

Mass Spectrometry : Use high-resolution MALDI-TOF to confirm molecular ion peaks (expected [M+H]⁺ ~428 Da).

X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. How does the fluorine substituent influence the compound’s reactivity in peptide coupling?

  • Electronic Effects : The electron-withdrawing fluorine at the 5-position increases the electrophilicity of the benzoic acid, enhancing activation efficiency with carbodiimides like DCC.
  • Steric Considerations : Fluorine’s small size minimizes steric hindrance, allowing efficient coupling to amino groups in solid-phase peptide synthesis (SPPS) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

  • Contextual Factors :

  • Solvent Polarity : The compound is sparingly soluble in water but highly soluble in DMF or DMSO due to the hydrophobic Fmoc group .
  • pH Dependency : Protonation of the carboxylic acid at low pH (<3) reduces solubility. Use buffered solutions (pH 7–8) for aqueous applications .
    • Validation : Perform quantitative solubility assays in multiple solvents (e.g., DMSO, THF, acetonitrile) under controlled pH .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid

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